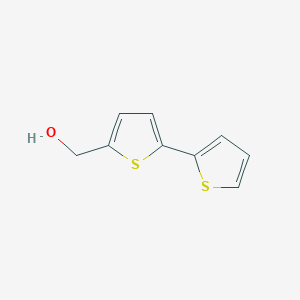

(5-Thiophen-2-ylthiophen-2-yl)methanol

描述

Structure

3D Structure

属性

IUPAC Name |

(5-thiophen-2-ylthiophen-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8OS2/c10-6-7-3-4-9(12-7)8-2-1-5-11-8/h1-5,10H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUWTXRUXHPHFSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(S2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380064 | |

| Record name | ([2,2'-Bithiophen]-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3515-30-8 | |

| Record name | ([2,2'-Bithiophen]-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Thiophen 2 Ylthiophen 2 Yl Methanol and Its Derivatives

Strategies for Bithiophene Functionalization Leading to Alcohols

The introduction of a hydroxymethyl group onto a 2,2'-bithiophene (B32781) ring system is a common and effective strategy for the synthesis of (5-Thiophen-2-ylthiophen-2-yl)methanol. This can be achieved through a two-step process involving the formation of a carbon-carbon bond followed by reduction, or a direct one-step introduction of the hydroxymethyl group.

Lithium-Halogen Exchange and Quenching Reactions

A powerful method for the functionalization of aromatic and heteroaromatic systems is through lithium-halogen exchange followed by quenching with an appropriate electrophile. In the context of synthesizing this compound, this strategy involves the use of a brominated 2,2'-bithiophene derivative.

The process typically begins with the lithiation of a suitable starting material, such as 5-bromo-2,2'-bithiophene (B1298648). This is achieved by treating the brominated compound with an organolithium reagent, most commonly n-butyllithium (n-BuLi), at low temperatures (typically -78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF). This reaction results in a lithium-halogen exchange, forming the highly reactive 5-lithio-2,2'-bithiophene intermediate. The choice of solvent is crucial, with THF being a common choice due to its ability to solvate the organolithium species. researchgate.net

The subsequent step involves quenching the lithiated intermediate with a suitable electrophile to introduce the desired functional group. For the synthesis of this compound, the electrophile of choice is formaldehyde (B43269) (HCHO). The addition of formaldehyde to the reaction mixture leads to the formation of the corresponding alcohol upon aqueous workup.

It is important to note that the regioselectivity of the lithiation can be a critical factor, especially when dealing with substrates that have multiple potential sites for lithiation. In the case of 2,2'-bithiophene, lithiation can potentially occur at the 5 or 5' positions. The use of a directed metalation group or a pre-functionalized starting material like 5-bromo-2,2'-bithiophene can ensure the desired regioselectivity. However, studies on the lithiation of 5,5'-dibromo-2,2'-bithiophene (B15582) have shown that both mono- and di-lithiated species can be generated depending on the stoichiometry of the organolithium reagent.

| Starting Material | Reagents | Solvent | Temperature (°C) | Product |

| 5-Bromo-2,2'-bithiophene | 1. n-BuLi 2. HCHO | THF | -78 | This compound |

| 2,2'-Bithiophene | 1. n-BuLi 2. HCHO | THF | -78 | This compound & other isomers |

This table represents a generalized procedure based on established lithium-halogen exchange reactions.

Reduction of Aldehyde Precursors

An alternative and widely used method for the synthesis of this compound is the reduction of its corresponding aldehyde precursor, 2,2'-bithiophene-5-carboxaldehyde. This aldehyde is commercially available, making this a convenient route.

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. A variety of reducing agents can be employed for this purpose, with sodium borohydride (B1222165) (NaBH₄) being a common and mild choice. masterorganicchemistry.com The reaction is typically carried out in a protic solvent such as methanol (B129727) (MeOH) or ethanol (B145695) (EtOH) at room temperature. ugm.ac.idlibretexts.org The aldehyde is dissolved in the solvent, and NaBH₄ is added portion-wise. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). rsc.org Upon completion, the reaction is typically quenched with water or a dilute acid, followed by extraction of the product into an organic solvent.

Other reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, but NaBH₄ is often preferred due to its greater functional group tolerance and milder reaction conditions.

| Starting Material | Reducing Agent | Solvent | Temperature | Product |

| 2,2'-Bithiophene-5-carboxaldehyde | NaBH₄ | Methanol or Ethanol | Room Temperature | This compound |

This table outlines a standard procedure for the reduction of an aromatic aldehyde.

Synthesis of Analogous Thiophene-Methanol Derivatives

The synthesis of the bithiophene backbone itself is a key aspect of producing this compound and its analogs. This can be accomplished through various cross-coupling reactions, which form a carbon-carbon bond between two thiophene (B33073) rings.

Coupling of Thiophene Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of biaryl compounds, including bithiophenes. The Suzuki and Stille coupling reactions are particularly prevalent in this area. nih.govwikipedia.org

In a Suzuki coupling approach, a thiophene boronic acid or ester is coupled with a halogenated thiophene in the presence of a palladium catalyst and a base. For the synthesis of a this compound derivative, one could envision coupling 2-thienylboronic acid with a protected form of 5-bromo-2-thiophenemethanol. The use of a protecting group on the hydroxyl function is often necessary to prevent side reactions. The choice of catalyst, ligand, and base is critical for achieving high yields. ntnu.noresearchgate.net

The Stille coupling reaction provides an alternative route, involving the reaction of an organotin compound (e.g., 2-(tributylstannyl)thiophene) with a halogenated thiophene. researchgate.net Similar to the Suzuki reaction, a palladium catalyst is employed, and the reaction conditions need to be optimized for the specific substrates.

| Thiophene Derivative 1 | Thiophene Derivative 2 | Catalyst | Base/Additive | Solvent | Reaction Type |

| 2-Thienylboronic acid | 5-Bromo-2-(hydroxymethyl)thiophene (protected) | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | Suzuki |

| 2-(Tributylstannyl)thiophene | 5-Bromo-2-(hydroxymethyl)thiophene (protected) | Pd(PPh₃)₄ | - | Toluene | Stille |

This table illustrates potential cross-coupling strategies for the synthesis of the target compound's backbone.

Multi-component Reaction Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer an efficient pathway to complex molecules. While a direct MCR for this compound is not prominently reported, MCRs are widely used for the synthesis of substituted thiophenes. These thiophenes could then be further elaborated to the target molecule. For instance, the Gewald reaction can provide highly functionalized thiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. The resulting thiophene could potentially be a precursor for coupling reactions to form the bithiophene system.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound and its derivatives. Key parameters that are often varied include the choice of catalyst, solvent, base, temperature, and reaction time.

For lithium-halogen exchange reactions , the choice of the organolithium reagent and the reaction temperature are critical to avoid side reactions such as the formation of over-lithiated species. The rate of addition of the reagent and efficient stirring are also important for achieving good yields.

In the reduction of aldehyde precursors , the stoichiometry of the reducing agent is a key factor. An excess of the reducing agent is typically used to ensure complete conversion of the aldehyde. The choice of solvent can also influence the reaction rate and selectivity.

For coupling reactions , the selection of the palladium catalyst and the associated ligands is of utmost importance. Different ligands can have a significant impact on the catalytic activity and the scope of the reaction. The nature of the base in Suzuki couplings and the additives in Stille couplings are also critical for efficient transmetalation and reductive elimination steps. The reaction temperature and time are optimized to ensure complete conversion while minimizing decomposition of the starting materials or products. For instance, in Suzuki-Miyaura cross-couplings with thienylboronic acids, a highly active catalyst and careful selection of the reaction medium to ensure solubility of all components are key to success. ntnu.no

The purification of the final product, often through column chromatography or recrystallization, is a final and essential step to obtain the compound in high purity.

Regioselectivity and Stereoselectivity in Synthetic Pathways

The precise control of substituent placement (regioselectivity) and the spatial arrangement of atoms (stereoselectivity) are critical for the synthesis of this compound and its derivatives.

Regioselectivity

The synthesis of the target molecule typically involves the initial formation of a 2,2'-bithiophene core, which is then functionalized. The inherent reactivity of the thiophene ring dictates the position of incoming substituents. The 5- and 5'-positions of 2,2'-bithiophene are the most electronically activated and sterically accessible sites for electrophilic substitution.

One common strategy to achieve the desired 5-substituted pattern is through the Vilsmeier-Haack formylation of 2,2'-bithiophene. This reaction introduces a formyl group (-CHO) regioselectively at the 5-position, yielding 5-formyl-2,2'-bithiophene. The subsequent reduction of this aldehyde provides the target this compound. An alternative approach involves a Friedel-Crafts acylation , which can introduce an acyl group that is then reduced. For instance, acylation with acetyl chloride in the presence of a Lewis acid like stannic chloride can yield 5-acetyl-2,2'-bithiophene. orgsyn.org The choice of catalyst is crucial, as stronger Lewis acids like aluminum chloride can induce polymerization of the thiophene ring. orgsyn.org

Another powerful method for constructing the substituted bithiophene skeleton with high regioselectivity is through palladium-catalyzed cross-coupling reactions . The Suzuki-Miyaura coupling, for example, can be employed to couple a 5-substituted thiophene-2-boronic acid with a 2-halothiophene, or vice versa. nih.govnih.gov This method offers great flexibility in the synthesis of asymmetrically substituted bithiophenes. For instance, the Suzuki coupling of 5-formylthiophen-2-ylboronic acid with 2-bromothiophene (B119243) can directly generate 5-formyl-2,2'-bithiophene. nih.gov The regioselectivity is predetermined by the position of the halogen and the boronic acid on the reacting thiophene rings.

The table below summarizes key reactions and their regioselective outcomes in the synthesis of precursors to this compound.

| Reaction | Starting Material | Reagents | Product | Regioselectivity |

| Vilsmeier-Haack Formylation | 2,2'-Bithiophene | POCl₃, DMF | 5-Formyl-2,2'-bithiophene | Highly selective for the 5-position |

| Friedel-Crafts Acylation | 2,2'-Bithiophene | Acetyl chloride, SnCl₄ | 5-Acetyl-2,2'-bithiophene | Selective for the 5-position |

| Suzuki Coupling | 5-Formylthiophen-2-ylboronic acid and 2-Bromothiophene | Pd catalyst (e.g., Pd(PPh₃)₄), base | 5-Formyl-2,2'-bithiophene | Determined by starting material substitution |

Stereoselectivity

While this compound itself is achiral, the synthesis of chiral derivatives, where the carbinol carbon is a stereocenter (e.g., by replacing the hydrogen with another substituent), necessitates stereoselective methods. A common route to such chiral alcohols is the asymmetric reduction of a prochiral ketone precursor, such as (5-thiophen-2-ylthiophen-2-yl)(phenyl)methanone.

Enantioselective reduction of ketones can be achieved using various catalytic systems. wikipedia.org One prominent method is catalytic transfer hydrogenation , often employing a chiral ruthenium or rhodium catalyst with a chiral ligand, such as those derived from BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). wikipedia.orguwindsor.ca These reactions can produce chiral alcohols with high enantiomeric excess (ee). The choice of the chiral ligand's chirality ((R) or (S)) determines the stereochemistry of the resulting alcohol. uwindsor.ca

Another approach involves the use of stoichiometric chiral reducing agents , such as those derived from chiral boranes. The Midland-Alpine borane (B79455) reduction, which utilizes a chiral organoborane derived from α-pinene, is a well-known method for the enantioselective reduction of certain ketones. wikipedia.org

Enzyme-catalyzed reductions also offer a highly stereoselective route. Alcohol dehydrogenases (ADHs) from various microorganisms can reduce ketones to optically pure alcohols with high enantioselectivity under mild reaction conditions. nih.govmdpi.com

The following table outlines different approaches for the stereoselective reduction of a prochiral bithienyl ketone.

| Method | Catalyst/Reagent | Reducing Agent | Key Features |

| Asymmetric Transfer Hydrogenation | Chiral Ru or Rh complexes (e.g., with BINAP ligands) | Formic acid or isopropanol | High enantioselectivity, catalytic |

| Chiral Borane Reduction | Midland-Alpine borane or DIP-Chloride | - | Stoichiometric, good for specific ketone types |

| Enzymatic Reduction | Alcohol Dehydrogenases (ADHs) | Isopropanol (for cofactor regeneration) | High enantio- and diastereoselectivity, mild conditions |

Green Chemistry Aspects in Synthetic Routes

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound and its derivatives, several green strategies can be implemented.

One area of focus is the use of more environmentally benign solvents. Water is an ideal green solvent, and recent advancements in catalysis have enabled palladium-catalyzed cross-coupling reactions, like the Suzuki coupling, to be performed in aqueous media, often using micellar catalysis. youtube.com This approach can reduce the reliance on volatile organic compounds (VOCs). The use of bio-based solvents derived from renewable resources is another green alternative.

Catalysis is a cornerstone of green chemistry, and the use of highly efficient catalysts, even at parts-per-million (ppm) levels, can significantly reduce waste. youtube.com Palladium-catalyzed reactions are central to bithiophene synthesis, and optimizing these systems to use minimal amounts of the precious metal catalyst is a key green objective. nih.govacs.org Furthermore, developing metal-free synthetic methodologies is an ongoing research goal. nih.gov

The choice of reagents also plays a crucial role. For instance, some traditional methods for thiophene synthesis involve harsh and hazardous reagents. google.com Newer methods aim to replace these with safer alternatives. The use of bio-based starting materials, such as levulinic acid derived from cellulose (B213188) to produce thiophene derivatives, represents a significant step towards a more sustainable chemical industry. royalsocietypublishing.org

Energy efficiency is another important consideration. Microwave-assisted organic synthesis (MAOS) can often dramatically reduce reaction times and energy consumption compared to conventional heating methods.

The table below highlights some green chemistry approaches applicable to the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis | Example |

| Use of Safer Solvents | Replacing volatile organic solvents with water or bio-solvents. | Suzuki coupling in aqueous micelles. youtube.com |

| Catalysis | Employing highly efficient catalysts to minimize waste. | Using ppm levels of palladium catalysts in cross-coupling reactions. youtube.com |

| Renewable Feedstocks | Starting from bio-based materials instead of petrochemicals. | Synthesis of thiophene precursors from cellulose-derived levulinic acid. royalsocietypublishing.org |

| Energy Efficiency | Utilizing alternative energy sources to reduce reaction times and energy input. | Microwave-assisted synthesis of thiophene derivatives. |

By integrating these strategies, the synthesis of this compound and its derivatives can be made more sustainable and environmentally friendly.

Spectroscopic and Advanced Characterization

The determination of the precise molecular structure of (5-Thiophen-2-ylthiophen-2-yl)methanol is accomplished through a combination of powerful spectroscopic methods. These techniques provide a detailed map of the atomic arrangement and chemical bonds within the molecule.

Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic environments of individual protons and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the two thiophene (B33073) rings and the hydroxymethyl group. Based on data from closely related 2,2'-bithiophene (B32781) derivatives, the aromatic region would likely display a series of doublets and multiplets. researchgate.net The protons on the thiophene ring bearing the methanol (B129727) group are anticipated to appear at slightly different chemical shifts compared to those on the unsubstituted ring due to the electronic effects of the -CH₂OH substituent. The methylene (B1212753) protons of the hydroxymethyl group would likely appear as a singlet or a doublet if coupled to the hydroxyl proton, and the hydroxyl proton itself would present as a broad singlet, the position of which can be influenced by solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Thiophene H (unsubstituted ring) | 7.0 - 7.4 | m | - |

| Thiophene H (substituted ring) | 6.8 - 7.2 | m | - |

| -CH₂- | ~4.8 | s | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis of Carbon Framework

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each of the nine carbon atoms. The carbon atoms of the two thiophene rings would resonate in the aromatic region (typically δ 120-145 ppm). The carbon atom attached to the hydroxyl group (C-OH) would be found further downfield in the aliphatic region. Analysis of related bithiophene compounds suggests the quaternary carbons of the thiophene rings appear at different shifts than the protonated carbons. researchgate.net

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Thiophene C (quaternary) | 135 - 145 |

| Thiophene C-H | 124 - 129 |

Two-Dimensional NMR Techniques (e.g., HMBC, HMQC, COSY)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR techniques are invaluable.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between protons on the same thiophene ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the linkage between the two thiophene rings and the position of the hydroxymethyl group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would be characterized by several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the thiophene rings would appear around 3100-3000 cm⁻¹. Aromatic C=C stretching absorptions are expected in the 1600-1450 cm⁻¹ region. The characteristic C-S stretching of the thiophene rings can also be observed, typically in the 800-600 cm⁻¹ range. researchgate.net

Interactive Data Table: Key IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Alcohol (-OH) | O-H Stretch | 3200 - 3600 (broad) |

| Aromatic C-H | C-H Stretch | 3100 - 3000 |

| Methylene (-CH₂-) | C-H Stretch | 2950 - 2850 |

| Aromatic C=C | C=C Stretch | 1600 - 1450 |

| Alcohol (-OH) | C-O Stretch | 1260 - 1000 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern. For this compound (C₉H₈OS₂), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (196.3 g/mol ). nih.gov High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. The fragmentation pattern would likely involve the loss of the hydroxymethyl group (-CH₂OH, 31 amu) or a hydroxyl radical (-OH, 17 amu), leading to significant fragment ions. Cleavage of the bond between the two thiophene rings could also occur.

Interactive Data Table: Plausible Mass Spectrometry Fragments

| m/z Value | Proposed Fragment Identity |

|---|---|

| 196 | [C₉H₈OS₂]⁺ (Molecular Ion) |

| 179 | [M - OH]⁺ |

| 165 | [M - CH₂OH]⁺ |

Solid-State Structural Analysis

The solid-state arrangement of molecules dictates many of the bulk properties of a material. X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid, providing insights into molecular conformation and intermolecular interactions.

Optical Spectroscopic Characterization

Optical spectroscopy provides crucial information about the electronic transitions and photophysical processes within a molecule. Techniques such as UV-Vis absorption and photoluminescence spectroscopy are fundamental for characterizing the interaction of the compound with light.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

No experimental UV-Vis absorption spectra for this compound have been reported in the reviewed literature. Therefore, data regarding its maximum absorption wavelength (λmax), molar extinction coefficient (ε), and the influence of solvent polarity on its electronic absorption bands are not available. Typically, for bithiophene systems, one would expect to observe absorption bands in the UV region corresponding to π-π* transitions of the conjugated system.

Steady-State Photoluminescence (PL) Spectroscopy

Information on the steady-state photoluminescence of this compound is not present in the available scientific literature. As a result, its emission spectrum, maximum emission wavelength (λem), and fluorescence quantum yield (ΦF) have not been documented. These parameters are essential for assessing the emissive properties of the compound.

Fluorescence Spectroscopy and Quenching Studies

There are no published fluorescence quenching studies specifically involving this compound. Such studies would involve monitoring the decrease in fluorescence intensity upon the addition of a quencher molecule and could provide insights into the accessibility of the fluorophore and the nature of its interaction with other species. Without experimental data, a Stern-Volmer analysis to determine the quenching constant cannot be performed.

Time-Resolved Fluorescence Measurements

Time-resolved fluorescence spectroscopy data for this compound are not available in the scientific literature. This type of measurement would yield the fluorescence lifetime (τ) of the excited state, providing critical information about the rates of radiative and non-radiative decay processes.

Advanced Vibrational Spectroscopy

Advanced vibrational spectroscopy techniques are indispensable for elucidating the intricate molecular structures and bonding characteristics of complex organic molecules. These methods provide a detailed fingerprint of the vibrational modes within a molecule, offering insights into its functional groups, conformation, and the electronic effects governing its structure.

Raman spectroscopy is a powerful non-destructive analytical technique that probes the vibrational modes of a molecule. It is particularly sensitive to the vibrations of the carbon backbone in conjugated systems, making it an ideal tool for characterizing thiophene-based oligomers like this compound. The technique relies on the inelastic scattering of monochromatic light, where the frequency shifts of the scattered light correspond to the vibrational energy levels of the molecule.

In the context of this compound, Raman spectroscopy can provide detailed information on the vibrations of the two thiophene rings, the inter-ring carbon-carbon bond, and the methanolic substituent. The positions, intensities, and widths of the Raman bands are highly sensitive to the molecular conformation, the extent of π-electron conjugation, and intermolecular interactions. nih.govmdpi.com

Detailed research on oligo- and polythiophenes has established a strong correlation between the Raman spectral features and the effective conjugation length of the polymer chain. mdpi.com For this compound, which is a short oligomer, the most intense Raman bands are expected to arise from the symmetric stretching vibrations of the thiophene rings.

Computational studies, often employing Density Functional Theory (DFT), are frequently used in conjunction with experimental Raman spectroscopy to provide a more detailed assignment of the observed vibrational modes. dergipark.org.trwhiterose.ac.ukacs.orgnih.gov These theoretical calculations can predict the vibrational frequencies and intensities with good accuracy, aiding in the interpretation of complex spectra. For instance, studies on 2,2'-bithiophene, the core structure of this compound, have provided a solid foundation for understanding its vibrational behavior. dergipark.org.tr

The key vibrational modes that are characteristic of the this compound structure and can be analyzed by Raman spectroscopy include:

C=C Stretching Vibrations: These are typically the most intense bands in the Raman spectra of polythiophenes and their oligomers, appearing in the 1400-1600 cm⁻¹ region. The exact position of these bands is a sensitive indicator of the effective conjugation length.

C-C Inter-ring Stretching: The vibration of the single bond connecting the two thiophene rings is also a key feature, though generally weaker than the intra-ring C=C stretching modes.

C-S Stretching Vibrations: The stretching modes of the carbon-sulfur bonds within the thiophene rings give rise to bands in the 600-800 cm⁻¹ region.

C-H Bending Vibrations: Both in-plane and out-of-plane bending vibrations of the C-H bonds on the thiophene rings contribute to the Raman spectrum.

Vibrations of the Methanol Group: The C-O stretching and O-H bending vibrations of the hydroxymethyl group are also expected to be observable in the Raman spectrum, providing direct evidence for this functionalization.

The table below presents a summary of the expected Raman active vibrational modes for this compound, based on data from analogous thiophene compounds reported in the literature.

| Vibrational Mode | **Expected Raman Shift (cm⁻¹) ** | Functional Group Assignment |

| Symmetric C=C Stretch (in-phase) | ~1550 - 1500 | Thiophene Rings |

| Asymmetric C=C Stretch | ~1450 - 1400 | Thiophene Rings |

| C-C Inter-ring Stretch | ~1300 - 1200 | Bithiophene Linkage |

| C-H In-plane Bending | ~1250 - 1000 | Thiophene Rings |

| C-S Symmetric Stretch | ~750 - 650 | Thiophene Rings |

| Ring Deformation Modes | ~800 - 600 | Thiophene Rings |

| C-O Stretch | ~1050 - 1000 | Methanol Group |

| CH₂ Rocking/Twisting | ~1200 - 900 | Methanol Group |

This table is a representation of expected values based on literature for similar compounds and may not reflect experimentally measured values for this compound.

Electronic Structure and Molecular Orbital Theory

The electronic structure of a molecule governs its reactivity, optical, and electronic properties. For conjugated systems like this compound, understanding the arrangement and energies of molecular orbitals is crucial.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in a molecule. For this compound, the key geometric parameters include the bond lengths and, notably, the dihedral angle between the two thiophene rings.

In the parent molecule, 2,2'-bithiophene, the ground state geometry is known to be non-planar. The dihedral angle between the two rings is a result of the balance between the stabilizing effect of π-conjugation, which favors planarity, and the steric hindrance between the hydrogen atoms on adjacent rings, which favors a twisted conformation. whiterose.ac.uk Computational studies on unsubstituted 2,2'-bithiophene have shown that the molecule adopts a trans conformation with a dihedral angle that can vary depending on the computational method and basis set used, but is generally found to be around 147-150 degrees in the gas phase. whiterose.ac.uk

Table 1: Predicted Geometric Parameters for this compound based on 2,2'-Bithiophene DFT Calculations

| Parameter | Predicted Value Range | Basis of Prediction |

| Inter-ring Dihedral Angle | 125° - 150° | Based on calculations for 2,2'-bithiophene and its -OH substituted derivatives. whiterose.ac.uk |

| C-C (intra-ring) | ~1.37 - 1.42 Å | Typical values for thiophene rings from DFT calculations. researchgate.net |

| C-S (intra-ring) | ~1.71 - 1.74 Å | Typical values for thiophene rings from DFT calculations. researchgate.net |

| C-C (inter-ring) | ~1.45 Å | Typical value for the bond connecting the two thiophene rings. whiterose.ac.uk |

| C-O (methanol group) | ~1.43 Å | Standard C-O single bond length. |

| O-H (methanol group) | ~0.96 Å | Standard O-H single bond length. |

This table presents predicted values based on computational studies of analogous compounds. Actual values may vary.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the electronic and optical properties of a molecule. nih.govacs.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity and the energy required for electronic excitation.

In 2,2'-bithiophene and its derivatives, the HOMO and LUMO are typically π-orbitals delocalized over the conjugated backbone of the two thiophene rings. researchgate.net The HOMO is characterized by a bonding interaction between the rings, while the LUMO has an antibonding character in the inter-ring region.

The introduction of an electron-donating group, such as the hydroxymethyl group, is expected to raise the energy of the HOMO more significantly than the LUMO, leading to a reduction in the HOMO-LUMO gap compared to the unsubstituted 2,2'-bithiophene. A smaller HOMO-LUMO gap implies that the molecule can be more easily excited, which often correlates with a red-shift in the absorption spectrum.

Table 2: Conceptual Frontier Molecular Orbital Properties for this compound

| Molecular Orbital | Expected Spatial Distribution | Effect of -CH2OH Group |

| HOMO | Delocalized π-orbital across both thiophene rings with bonding character between the rings. | Energy level is raised, leading to a smaller HOMO-LUMO gap. |

| LUMO | Delocalized π-orbital across both thiophene rings with antibonding character between the rings. | Energy level is less affected compared to the HOMO. |

This table describes the expected qualitative features based on general principles of molecular orbital theory and studies on similar compounds.

Intramolecular charge transfer (ICT) is a process where an electron is transferred from a donor part of a molecule to an acceptor part upon electronic excitation. In this compound, the bithiophene unit acts as the primary π-conjugated system. The hydroxymethyl group, being weakly electron-donating, can influence the charge distribution in the ground and excited states.

Upon photoexcitation (absorption of a photon), an electron is promoted from the HOMO to the LUMO. The spatial distribution of these orbitals indicates that this transition involves a redistribution of electron density. While the bithiophene core itself is the main chromophore, the substituent can modulate the extent of charge transfer. A detailed analysis would require time-dependent DFT (TD-DFT) calculations to model the excited states and quantify the charge transfer characteristics.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions. uni-muenchen.deiosrjournals.org It provides a localized picture of the electron density in terms of Lewis-like structures, including lone pairs and bonds. NBO analysis can quantify the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs, which is a measure of hyperconjugative interactions and resonance effects.

For this compound, NBO analysis would reveal the nature of the bonding within the thiophene rings and the hydroxymethyl group. Key interactions would include the delocalization of the lone pairs on the sulfur and oxygen atoms into the antibonding orbitals of adjacent bonds. For instance, the interaction between the lone pair of the oxygen atom in the hydroxymethyl group and the antibonding σ* orbitals of the adjacent C-C and C-H bonds would be of interest. The strength of these interactions, quantified by the second-order perturbation energy (E(2)), provides insight into the stability conferred by these delocalizations. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the reactive behavior of a molecule. uni-muenchen.de It is a plot of the electrostatic potential on the electron density surface of a molecule, which helps in identifying the regions that are prone to electrophilic and nucleophilic attack.

In an MEP map, regions of negative potential (typically colored in shades of red) are associated with lone pairs of electronegative atoms and are susceptible to electrophilic attack. Regions of positive potential (colored in shades of blue) are associated with atomic nuclei and are prone to nucleophilic attack.

For this compound, the MEP map is expected to show the most negative potential around the oxygen atom of the hydroxymethyl group due to its lone pairs, making it a primary site for hydrogen bonding and electrophilic interactions. The sulfur atoms in the thiophene rings will also exhibit regions of negative potential. The hydrogen atom of the hydroxyl group will be a site of positive potential, making it a hydrogen bond donor. The aromatic protons on the thiophene rings will also show regions of positive potential. A study on 2,2'-bithiophene has shown negative potential regions associated with the sulfur atoms and the π-system of the rings. researchgate.net

Theoretical Prediction of Spectroscopic Properties

Computational methods can be used to predict various spectroscopic properties, including UV-Vis and infrared spectra.

UV-Vis Spectroscopy: The electronic absorption spectrum of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). The main absorption band in the UV-Vis spectrum of conjugated molecules like this is typically due to the π → π* transition, corresponding to the promotion of an electron from the HOMO to the LUMO. The calculated wavelength of maximum absorption (λ_max) is related to the HOMO-LUMO energy gap. For 2,2'-bithiophene, the experimental λ_max is around 302 nm. nist.gov The presence of the hydroxymethyl group is expected to cause a bathochromic (red) shift in the absorption maximum due to the slight decrease in the HOMO-LUMO gap.

Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT. These calculations can help in the assignment of the absorption bands observed in an experimental IR spectrum. Key vibrational modes would include the C-H stretching of the thiophene rings, the C=C stretching of the aromatic system, the C-S stretching modes, and the characteristic vibrations of the hydroxymethyl group, such as the O-H stretching (typically a broad band around 3200-3600 cm⁻¹), C-O stretching, and the various bending modes.

Simulated UV-Vis and IR Spectra

Computational spectroscopy is a cornerstone of molecular characterization. Theoretical spectra not only help in interpreting experimental data but also provide a direct view of the molecule's electronic and vibrational properties.

UV-Vis Spectroscopy: The electronic absorption spectrum of this compound can be simulated using Time-Dependent Density Functional Theory (TD-DFT). globalresearchonline.netyoutube.com This method calculates the energies of vertical electronic excitations from the ground state to various excited states. The results would predict the maximum absorption wavelengths (λmax), which are typically associated with π-π* transitions within the conjugated bithiophene system. researchgate.net The calculations can also be performed in the presence of a solvent model to account for solvatochromic shifts. globalresearchonline.net

Infrared (IR) Spectroscopy: The theoretical IR spectrum is calculated from the harmonic vibrational frequencies determined using DFT. iosrjournals.org These calculations yield the positions and intensities of vibrational modes. For this compound, key predicted vibrations would include the O-H stretch of the methanol group, C-H stretching and bending modes of the thiophene rings, and the characteristic C-C and C-S ring stretching vibrations. iosrjournals.orgnii.ac.jp Comparing the computed spectrum with experimental data can confirm the molecular structure and identify specific functional groups. researchgate.net

Table 1: Illustrative Data for Simulated Spectra of this compound Note: The following data are hypothetical examples of what computational analysis would yield and are for illustrative purposes only.

| Spectral Type | Calculated Parameter | Hypothetical Value | Associated Molecular Motion/Transition |

| UV-Vis (TD-DFT) | λmax 1 | ~350 nm | π → π* transition |

| UV-Vis (TD-DFT) | Oscillator Strength (f) | ~0.8 | Intensity of electronic transition |

| IR (DFT) | Wavenumber (ν) | ~3400 cm⁻¹ | O-H stretch (methanol group) |

| IR (DFT) | Wavenumber (ν) | ~3100 cm⁻¹ | C-H stretch (thiophene rings) |

| IR (DFT) | Wavenumber (ν) | ~1450 cm⁻¹ | C=C ring stretch (thiophene rings) |

| IR (DFT) | Wavenumber (ν) | ~700 cm⁻¹ | C-S stretch (thiophene rings) |

Reactivity and Stability Assessments

Computational methods provide quantitative measures of a molecule's reactivity and stability based on its electronic structure.

Global Chemical Reactivity Descriptors

Chemical Potential (μ): Indicates the tendency of electrons to escape from the system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A harder molecule is generally less reactive. It is calculated as η = (ELUMO - EHOMO) / 2.

Softness (S): The reciprocal of hardness (S = 1/η), it quantifies the molecule's polarizability and reactivity.

Table 2: Illustrative Global Chemical Reactivity Descriptors for this compound Note: The following data are hypothetical examples based on typical values for thiophene oligomers and are for illustrative purposes only.

| Descriptor | Formula | Hypothetical Value (eV) |

| HOMO Energy (EHOMO) | - | -6.0 eV |

| LUMO Energy (ELUMO) | - | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 4.5 eV |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.75 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.25 eV |

| Global Softness (S) | 1 / η | 0.44 eV⁻¹ |

Analysis of Chemical Stability

The chemical stability of a molecule can be inferred from its HOMO-LUMO energy gap (ΔE). A larger energy gap generally implies higher kinetic stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the size of this gap would be a key indicator of its stability compared to other thiophene derivatives.

Non-linear Optical (NLO) Properties Prediction

Thiophene-based molecules are often investigated for their potential in non-linear optics, which is crucial for applications in optoelectronics. mdpi.comrsc.org Computational chemistry, specifically DFT calculations, can predict the NLO response of a molecule. The key parameter is the first hyperpolarizability (β), which quantifies the second-order NLO response. psu.edu For this compound, the presence of the electron-rich bithiophene system suggests it may exhibit NLO properties, the magnitude of which could be precisely calculated.

Table 3: Illustrative Predicted NLO Properties for this compound Note: The following data are hypothetical examples and for illustrative purposes only.

| NLO Property | Symbol | Hypothetical Value (esu) |

| Dipole Moment | μ | ~2.5 D |

| Mean Polarizability | <α> | ~20 x 10⁻²⁴ esu |

| First Hyperpolarizability | β | ~15 x 10⁻³⁰ esu |

Advanced Computational Methodologies

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into dynamic processes that are inaccessible through static calculations. researchgate.net For this compound, an MD simulation could be used to:

Study Conformational Flexibility: Analyze the rotation around the bond connecting the two thiophene rings and the methanol group to understand the molecule's preferred shapes and the energy barriers between them. mst.edu

Simulate Solvent Effects: Place the molecule in a simulation box with solvent molecules (e.g., water or an organic solvent) to study solvation shells and specific interactions like hydrogen bonding between the methanol group and the solvent.

Analyze Aggregation Behavior: Simulate multiple molecules to observe how they interact with each other, which is crucial for predicting the morphology of the material in a solid state. chemrxiv.org Key outputs would include radial distribution functions to describe intermolecular packing. researchgate.net

Computational Chemistry and Theoretical Investigations

Theoretical Investigations

The application of machine learning (ML) and deep learning (DL) models in computational chemistry represents a significant advancement for predicting the physicochemical properties of novel compounds. These computational approaches offer a rapid and efficient alternative to traditional experimental methods, which can be labor-intensive and time-consuming. For thiophene (B33073) derivatives, which are crucial in materials science for developing organic semiconductors and pharmaceuticals, machine learning provides a powerful tool to forecast their behavior under various conditions. nih.gov

A notable study in this area focused on predicting the high-pressure density of seven thiophene derivatives using a variety of machine learning and deep learning models. nih.gov The research highlighted the potential of these models to accurately estimate thermophysical properties, which are essential for understanding the structural, thermal, and transport characteristics of these compounds. nih.gov The models investigated included Decision Tree (DT), Adaptive Boosting Decision Tree (AdaBoost-DT), Light Gradient Boosting Machine (LightGBM), Gradient Boosting (GBoost), TabNet, and Deep Neural Network (DNN). nih.gov

The input parameters for these models were a set of critical properties of the compounds, namely critical temperature (Tc), critical pressure (Pc), critical volume (Vc), and acentric factor (ω), along with boiling point (Tb) and molecular weight (Mw). nih.gov The study demonstrated that by using these fundamental properties, the machine learning models could predict density with a high degree of accuracy. nih.gov

Among the models tested, the LightGBM model demonstrated superior performance. nih.gov The statistical evaluation of the LightGBM model showed an average absolute percent relative error (AAPRE) of 0.0231, a root mean square error (RMSE) of 0.3499, and a coefficient of determination (R²) of 0.9999, indicating a near-perfect correlation between the predicted and experimental data. nih.gov The robustness of the data was further validated by the leverage method, which confirmed that 99.10% of the data was reliable. nih.gov

These findings underscore the effectiveness of utilizing critical properties as inputs for machine learning models to reliably predict the high-pressure density of thiophene derivatives. nih.gov This approach not only provides a robust tool for advancing materials science applications but also offers valuable insights for designing new materials intended for use under extreme conditions. nih.gov

While the aforementioned study did not specifically include (5-Thiophen-2-ylthiophen-2-yl)methanol in its dataset, the established models can be applied to predict its properties, provided the necessary input parameters are available. The molecular weight of this compound is known to be 196.3 g/mol . nih.gov However, to utilize the predictive power of the established machine learning models, further determination of its critical temperature, critical pressure, critical volume, acentric factor, and boiling point would be required.

Interactive Data Table: Performance of Machine Learning Models in Predicting Density of Thiophene Derivatives

| Model | Average Absolute Percent Relative Error (AAPRE) | Root Mean Square Error (RMSE) | Coefficient of Determination (R²) |

| LightGBM | 0.0231 | 0.3499 | 0.9999 |

| GBoost | 0.0298 | 0.4498 | 0.9999 |

| AdaBoost-DT | 0.0387 | 0.5843 | 0.9998 |

| DNN | 0.0512 | 0.7734 | 0.9997 |

| TabNet | 0.0623 | 0.9409 | 0.9996 |

| DT | 0.0678 | 1.0234 | 0.9995 |

This table is based on data from a study on various thiophene derivatives and illustrates the comparative performance of different machine learning models. nih.gov

Interactive Data Table: Physicochemical Properties of this compound for Machine Learning Input

| Property | Value | Status |

| Molecular Weight (Mw) | 196.3 g/mol nih.gov | Known |

| Critical Temperature (Tc) | Not Available | Required for Model Input |

| Critical Pressure (Pc) | Not Available | Required for Model Input |

| Critical Volume (Vc) | Not Available | Required for Model Input |

| Acentric Factor (ω) | Not Available | Required for Model Input |

| Boiling Point (Tb) | Not Available | Required for Model Input |

This table outlines the necessary input parameters for applying the described machine learning models to this compound, highlighting the currently available and required data.

Reactivity, Functionalization, and Polymerization Studies

Chemical Transformations and Derivatization Strategies

The unique combination of a hydroxyl group and an electron-rich aromatic system in (5-Thiophen-2-ylthiophen-2-yl)methanol opens up numerous avenues for chemical modification. These transformations can be broadly categorized into reactions involving the alcohol moiety and those targeting the bithiophene core.

Oxidation and Reduction Reactions

The primary alcohol group of this compound is susceptible to oxidation to form the corresponding aldehyde, 2,2'-bithiophene-5-carboxaldehyde. This transformation is a common and crucial step in the synthesis of more complex derivatives. For instance, the oxidation of similar heteroaryl methanols, such as thiazol-2-ylmethanols, to their corresponding ketones has been observed under hydrolytic conditions with sulfuric acid. researchgate.net In a related context, the oxidation of 5-(2-thienylsulfanyl)thiophene-2-carbaldehyde has been shown to affect both the sulfide (B99878) and aldehyde groups when using 30% hydrogen peroxide. researchgate.net

Conversely, the reduction of the carbonyl group in related diketones containing thiophene (B33073) units back to diols has been successfully achieved. nih.gov This suggests that the aldehyde or a potential ketone derivative of this compound can be reduced to the corresponding alcohol, demonstrating the reversibility of this oxidation-reduction process.

| Reaction Type | Reagent/Conditions | Product | Reference |

| Oxidation | Sulfuric acid in dimethoxyethane-water | Ketone (from related thiazol-2-ylmethanols) | researchgate.net |

| Oxidation | 30% Hydrogen Peroxide | Oxidized sulfide and aldehyde (from related carbaldehyde) | researchgate.net |

| Reduction | Not specified in detail for this compound | Alcohol | nih.gov |

Halogenation Reactions

The thiophene rings in this compound are amenable to electrophilic substitution reactions, including halogenation. The introduction of halogen atoms such as fluorine, chlorine, and bromine onto the bithiophene backbone can significantly alter the electronic and physical properties of the molecule. researchgate.netrsc.org Studies on the halogenation of 2,2'-bithiophene (B32781) have shown that selective halogenation can be achieved using reagents like 2-halo-4,5-dichloropyridazin-3(2H)-one in the presence of a zinc halide under ambient conditions. researchgate.net

Furthermore, the bromination of di(thiophen-2-yl)alkane diones has been reported to occur regioselectively. nih.gov This indicates that the position of halogenation on the bithiophene rings of this compound can likely be controlled. Such halogenated derivatives are of interest for their potential applications in materials science and as intermediates for further functionalization. acs.org

| Halogenation Method | Reagent | Outcome | Reference |

| Selective Halogenation | 2-Halo-4,5-dichloropyridazin-3(2H)-one, Zinc Halide | Halogenated 2,2'-bithiophenes | researchgate.net |

| Bromination | Not specified in detail for this compound | Regioselective bromination (on related diketones) | nih.gov |

Alkylation Reactions

The alkylation of this compound can occur at two primary sites: the hydroxyl group (O-alkylation, leading to ethers) and the thiophene rings (C-alkylation). The direct C-alkylation of thiophene with olefins and alcohols has been demonstrated using alumina-silica catalysts. acs.orgacs.org More contemporary methods have emerged for the alkylation of heteroarenes, which are applicable to the bithiophene system. One such method employs alcohols as alkylating agents in a dual catalyst system. princeton.edu

Another relevant transformation is the olefination of alkyl-substituted N-heteroarenes with alcohols, which proceeds via an acceptorless dehydrogenative coupling pathway. rsc.org These strategies suggest that the thiophene rings of this compound can be functionalized with various alkyl groups, paving the way for the synthesis of a wide array of derivatives with tailored properties.

| Alkylation Strategy | Reagents/Catalyst | Target Site | Reference |

| Direct Alkylation | Olefins, Alcohols / Alumina-Silica | Thiophene Ring | acs.orgacs.org |

| Dual Catalyst System | Alcohols / Dual Catalyst | Heteroarene (Thiophene Ring) | princeton.edu |

| Acceptorless Dehydrogenative Coupling | Alcohols / Metal Catalyst | Alkyl-substituted N-heteroarenes (analogous to thiophene) | rsc.org |

Hydrolysis Reactions

While the primary alcohol functional group in this compound is generally stable to hydrolysis, the thiophene rings themselves can undergo transformation under specific conditions. For instance, the base hydrolysis of a coordinated thiophene ligand has been shown to lead to the formation of furans. acs.org

In the context of its derivatives, hydrolysis is a key reaction. For example, the hydrolysis of ester derivatives of bithiophenes is a common method to obtain the corresponding carboxylic acids. acs.org This is particularly relevant as the esterification of the hydroxyl group is a primary functionalization strategy. The stability of the bithiophene core under various hydrolytic conditions is a critical consideration in the design of synthetic routes to its derivatives.

Functionalization of the Hydroxyl Group

The hydroxyl group is a prime site for the functionalization of this compound, enabling the attachment of a wide variety of molecular fragments through ether and ester linkages.

Etherification and Esterification Reactions

Etherification of the hydroxyl group can be achieved through various methods, including the reaction with alkenes. youtube.com This reaction allows for the introduction of new alkyl or aryl groups, thereby modifying the solubility and electronic properties of the parent molecule.

Esterification is another facile and widely used derivatization strategy. The reaction of the alcohol with carboxylic acids, acid chlorides, or anhydrides yields the corresponding esters. A classic example of esterification is the reaction of an alcohol with an anhydride, such as acetic anhydride, often in the presence of a catalyst. cetjournal.it The synthesis of various thiophene derivatives frequently involves the formation of an ester linkage as a key step. mdpi.com Furthermore, the synthesis of bithiophene-5-carboxylic acid esters has been accomplished through the condensation of a thiophene precursor with ethyl mercaptoacetate. acs.org These esterification reactions are fundamental in creating a diverse library of compounds based on the this compound scaffold.

| Reaction | Reagents | Product | Reference |

| Etherification | Alkenes | Ether | youtube.com |

| Esterification | Acetic Anhydride | Acetate (B1210297) Ester | cetjournal.it |

| Esterification | Ethyl mercaptoacetate | Bithiophene-5-carboxylic acid ester | acs.org |

Polymerization Mechanisms and Oligomerization

The bithiophene moiety of this compound is the key to its utility in forming conjugated polymers and oligomers. These materials are of high interest for their electronic and optical properties. organic-chemistry.org Polymerization can be achieved through several mechanisms, primarily electrochemical and chemical coupling methods.

Electrochemical Polymerization Pathways

Electrochemical polymerization is a powerful technique to grow conductive polymer films directly onto an electrode surface. psu.edugelest.com The process for a thiophene-based monomer like this compound involves the oxidative coupling of monomer units. The polymerization is typically initiated by applying an anodic potential to an electrode immersed in a solution containing the monomer and a supporting electrolyte. organic-chemistry.org

The mechanism proceeds via the oxidation of the bithiophene monomer to a radical cation. This reactive species can then couple with another radical cation or a neutral monomer. The presence of 2,2'-bithiophene units significantly lowers the required oxidation potential and increases the rate of polymerization compared to single thiophene rings. organic-chemistry.org The polymer grows through the electrophilic substitution of radical cations onto neutral thiophene monomers. organic-chemistry.org The resulting polymer, polythis compound, is deposited on the electrode surface in its oxidized, conductive (doped) state. It can be subsequently switched to its neutral, non-conductive (dedoped) state by applying a cathodic potential. The hydroxymethyl group is generally stable under these conditions and can enhance the solubility of the monomer and influence the morphology and processability of the final polymer film.

Coupling Polymerization Methods (e.g., Suzuki, Stille)

Chemical polymerization through transition-metal-catalyzed cross-coupling reactions offers greater control over the polymer's structure, molecular weight, and regioregularity compared to electrochemical methods. Key methods applicable to bithiophene monomers include Stille, Suzuki, and direct arylation polymerization (DArP).

Stille Coupling Polymerization : This method involves the reaction between an organostannane (e.g., a distannylated bithiophene derivative) and an organohalide (e.g., a dibrominated comonomer) catalyzed by a palladium complex. chemspider.com The Stille reaction is known for its tolerance of a wide variety of functional groups, making it suitable for monomers bearing the hydroxymethyl group (though protection may still be preferred). chemspider.com High molecular weight polymers can be synthesized using this technique. cymitquimica.comwikipedia.org

Suzuki Coupling Polymerization : The Suzuki reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide, also catalyzed by palladium. biosynth.com To apply this to this compound, the monomer would need to be functionalized at both ends with either halogens or boron-containing groups. For instance, a dibrominated version could be polymerized with a diboronic acid comonomer to yield an alternating copolymer. This method has been used to create microporous bithiophene polymers.

Direct Arylation Polymerization (DArP) : This newer method avoids the pre-functionalization of monomers with organometallic groups (tin or boron), instead forming C-C bonds by coupling C-H bonds with C-Halogen bonds. nih.govchemicalbook.com For example, a dibrominated monomer can be polymerized with an unfunctionalized bithiophene by activating the C-H bonds at the terminal positions of the bithiophene. nih.gov This approach is more atom-economical and can be performed with palladium acetate catalysts, sometimes without the need for phosphine (B1218219) ligands. chemicalbook.com

Interactive Table: Comparison of Coupling Polymerization Methods for Thiophene-Based Polymers

| Method | Monomer 1 | Monomer 2 | Catalyst System (Typical) | Key Advantages | Key Disadvantages |

| Stille Coupling | Organostannane (e.g., R-SnMe₃) | Organohalide (e.g., R'-Br) | Pd(PPh₃)₄, Pd₂dba₃ | High functional group tolerance, reliable for high MW polymers. chemspider.com | Toxicity of tin byproducts, requires stoichiometric organometallic reagents. chemspider.com |

| Suzuki Coupling | Organoboron (e.g., R-B(OH)₂) | Organohalide (e.g., R'-Br) | Pd(PPh₃)₄ + Base (e.g., K₂CO₃) | Low toxicity of boron byproducts, stable reagents. biosynth.com | Base sensitivity, potential for boronic acid homo-coupling. |

| Direct Arylation | Thiophene (C-H bonds) | Organohalide (e.g., R'-Br) | Pd(OAc)₂ + Ligand + Base | Atom economical (no organometallic reagent needed), simpler monomer synthesis. nih.govchemicalbook.com | Risk of side reactions/cross-linking due to non-specific C-H activation, may require careful optimization. nih.gov |

Formation of Conjugated Oligomers and Polymers

Both electrochemical and chemical methods lead to the formation of π-conjugated systems where the bithiophene units are linked, creating extended electronic pathways. Conjugated oligomers—molecules with a defined number of repeating units—and polymers exhibit unique optoelectronic properties. organic-chemistry.org

Oligomers of thiophene are advantageous because they have well-defined molecular structures, leading to high purity and reproducible performance. organic-chemistry.org Their crystalline nature can facilitate long-range order in the solid state, which benefits charge carrier transport. organic-chemistry.org Donor-acceptor (D-A) type oligomers, where electron-rich units like bithiophene are combined with electron-poor units, can be synthesized via Stille coupling, yielding materials with tunable HOMO/LUMO energy levels and small band gaps, suitable for applications like organic field-effect transistors (OFETs). cymitquimica.comwikipedia.org

Polymers such as poly(2,2'-bithiophene) can be synthesized via chemical oxidative polymerization using oxidants like ferric chloride, resulting in materials with good thermal stability. wikipedia.org Polymers derived from this compound would feature a hydroxymethyl group pendant to the conjugated backbone. This functional handle can be used to tune the polymer's physical properties, such as solubility and processability, or for post-polymerization modification.

Cross-linking Strategies Involving Azide (B81097) Chemistry

The functional hydroxymethyl group on the poly(bithiophene) backbone provides an anchor point for introducing cross-linkable moieties. Azide chemistry offers a powerful and versatile route to creating stable, cross-linked polymer networks. A viable strategy would involve converting the polymer's hydroxyl groups into azides.

This functionalization could be achieved post-polymerization, or by first synthesizing an azide-containing monomer. For example, 5-azido-2,2'-bithiophene can be prepared from 5-lithio-2,2'-bithiophene. A similar transformation could be applied to this compound, likely by first converting the alcohol to a good leaving group (e.g., a tosylate or mesylate) and then performing a nucleophilic substitution with sodium azide.

Once the azide-functionalized polymer is obtained, cross-linking can be induced through several pathways:

Thermal or Photochemical Cross-linking : Upon heating or UV irradiation, the azide group (-N₃) can decompose to form a highly reactive nitrene intermediate (-N:). This nitrene can then insert into C-H bonds on adjacent polymer chains or add to the thiophene rings, forming stable covalent cross-links.

Cycloaddition Reactions (Click Chemistry) : The azide group is a key component in the Huisgen 1,3-dipolar cycloaddition, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). The azide-functionalized polymer can be reacted with a di- or multifunctional alkyne cross-linker. This "click" reaction is highly efficient, specific, and proceeds under mild conditions, allowing for the formation of a well-defined network structure linked by stable triazole rings. This method provides excellent control over the cross-linking density and the resulting material properties.

Advanced Research Applications and Structure Activity Relationships

Applications in Materials Science

The inherent properties of the thiophene-thiophene linkage, such as electron-richness, planarity, and the ability to support charge transport, make (5-Thiophen-2-ylthiophen-2-yl)methanol and its derivatives highly attractive for materials science applications. The presence of the hydroxymethyl group (-CH2OH) further enhances its utility, allowing for further chemical modifications and influencing its solubility and film-forming properties.

Organic Electronics and Optoelectronics

The conjugated π-system of the bithiophene unit is central to its application in organic electronics and optoelectronics. This system allows for the delocalization of electrons, which is a prerequisite for semiconductor behavior and efficient light absorption and emission.

Thiophene-based oligomers are a cornerstone of organic semiconductor research. While direct studies on this compound as a primary semiconductor are not extensively documented, its core structure is indicative of potential semiconductor properties. The performance of organic thin-film transistors (OTFTs) is highly dependent on the molecular ordering and charge carrier mobility of the semiconductor layer. The planarity of the bithiophene unit facilitates π-π stacking, which is crucial for efficient charge transport.

Derivatives of similar bithiophene structures have shown promise as p-type semiconductors. For instance, the introduction of electron-withdrawing groups can tune the material to become an n-type semiconductor. researchgate.net Solution-processable organic semiconductors based on structures like 5-(Thiophen-2-yl)benzo[b]thiophene have been developed for organic thin-film transistors, demonstrating the versatility of the thiophene-based building blocks. researchgate.net The hydroxyl group in this compound could be leveraged to improve solubility for solution-based processing of semiconductor films, a significant advantage for large-area and low-cost electronics.

Table 1: Properties of Related Thiophene-Based Organic Semiconductors

| Compound Family | Mobility (cm²/Vs) | On/Off Ratio | Deposition Method |

|---|---|---|---|

| Dithienylnaphthalenes | Up to 0.1 | > 10^5 | Vapor Deposition |

| Benzo[b]thieno[2,3-d]thiophene Derivatives | Up to 0.005 | > 10^6 | Solution Shearing |

This table presents data for related thiophene-based compounds to illustrate the potential of this class of materials in organic semiconductors.

In the realm of OLEDs, thiophene-containing materials are frequently used as hole-transporting layers (HTLs) or as part of the emissive layer (EML). The bithiophene structure of this compound provides a good foundation for a stable, electron-donating unit, which is a desirable characteristic for HTL materials. The highest occupied molecular orbital (HOMO) level of bithiophene derivatives can often be well-matched with the work function of common anodes like indium tin oxide (ITO), facilitating efficient hole injection.

Furthermore, the methanol (B129727) group offers a reactive site for polymerization or for grafting onto other molecules, enabling the creation of new emissive polymers or dendrimers. By modifying the core or by extending the conjugation, the emission color can be tuned across the visible spectrum.

Thiophene-based structures are integral to the design of organic dyes for DSSCs due to their excellent light-harvesting capabilities. The bithiophene moiety in this compound can act as a π-conjugated spacer, connecting an electron donor to an electron acceptor (a D-π-A architecture). This configuration promotes efficient intramolecular charge transfer upon photoexcitation, which is a critical step in the operation of DSSCs.

Research on organic dyes containing thienylfluorene conjugation has demonstrated the effectiveness of thiophene (B33073) units in enhancing the performance of solar cells. rsc.org Computational studies on dyes with di(thiophen-2-yl)phenylamine donor units have also shown that the non-planar structure of the donor can suppress dye aggregation while maintaining conjugation, leading to improved efficiency. researchgate.net The methanol group of this compound could serve as an anchoring group to bind the dye to the semiconductor surface (e.g., TiO2), although carboxylic acid groups are more commonly used for this purpose. researchgate.netuow.edu.au

Table 2: Performance of DSSCs with Thiophene-Containing Dyes

| Dye Structure | Power Conversion Efficiency (η) | Short-Circuit Current (Jsc) (mA/cm²) | Open-Circuit Voltage (Voc) (V) |

|---|---|---|---|

| Ruthenium complex with 2-thiophen-2-yl-vinyl-conjugation | 2.6% | 4.5 | 0.78 |

This table includes data from DSSCs using thiophene-based synthetic dyes and a natural dye extracted with methanol to provide context. uow.edu.audergipark.org.tr

The fluorescence of thiophene oligomers is highly sensitive to their local environment and to the presence of specific analytes. This makes them excellent candidates for the development of chemosensors and fluorescent probes. The interaction of an analyte with the bithiophene core or the methanol functional group of this compound can lead to a detectable change in its fluorescence intensity or wavelength (color).

For example, a thiophen-thiooxorhodamine conjugate has been successfully used as a fluorescent probe for the detection of mercury ions in aqueous media and living cells. researchgate.net The high affinity of the sulfur atoms in the thiophene rings for heavy metal ions is a key aspect of this sensing mechanism. The methanol group could be functionalized to introduce specific recognition sites for other target molecules, thereby expanding the range of potential sensing applications. The fluorescent properties of polythiophenes have also been a subject of study, indicating the broader potential of thiophene-based materials in this area. researchgate.net

Photochromic materials can change their color upon irradiation with light of a specific wavelength, and this process is reversible. While diarylethenes with thiophene rings are well-known photochromic compounds, the simpler bithiophene structure of this compound could be a precursor for more complex photochromic systems. The photo-induced cyclization/decyclization of a connected photosensitive unit could be influenced by the electronic nature of the bithiophene moiety.

Mechanofluorochromism, the change in fluorescence color in response to mechanical stimuli, is another area where thiophene-based materials have shown promise. The disruption of the π-π stacking in the solid state due to mechanical force can alter the emission properties. The crystalline packing of this compound, influenced by hydrogen bonding from the methanol group, could lead to interesting mechanofluorochromic behaviors.

Conjugated Polymer Design and Engineering

The bithiophene unit, the core of this compound, is a fundamental building block for π-conjugated polymers. These materials are highly valued in organic electronics for their semiconducting properties, finding use in devices like organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.netossila.com The electronic and optical properties of these polymers can be finely tuned by modifying the chemical structure of the monomer units. nih.gov

While direct polymerization studies of this compound are not extensively documented, its structure is highly relevant. The hydroxymethyl group (-CH₂OH) offers a reactive site for polymerization. It can be used to link the bithiophene unit into polyester (B1180765) or polyether chains, or it could be modified into other functional groups to facilitate different polymerization reactions, such as Stille or Suzuki couplings, which are common methods for synthesizing polythiophenes. ossila.com The incorporation of the 2,2'-bithiophene (B32781) unit is known to promote crystallinity in polymer backbones, which can enhance charge transport properties. ossila.com The stability and efficient charge transport associated with polythiophenes make them one of the most studied classes of semiconductor materials for flexible electronics.

Investigations in Medicinal Chemistry and Biological Activity

Thiophene-containing heterocycles are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous pharmacologically active compounds. mdpi.com Derivatives of thiophene and bithiophene have been investigated for a wide spectrum of therapeutic applications, including antimicrobial, anticancer, and antiviral activities. mdpi.comnih.gov

Antimicrobial Activity Studies

While specific antimicrobial tests on this compound are not prominent in the literature, extensive research on its structural relatives confirms the potential of the thiophene scaffold as a source of new antimicrobial agents. Thiophene derivatives have shown activity against a range of pathogens, including drug-resistant bacteria. nih.gov For example, certain fluoroaryl-2,2′-bichalcophene derivatives have demonstrated notable activity against multi-drug resistant Staphylococcus aureus (MRSA). semanticscholar.org The introduction of different substituents on the thiophene rings plays a crucial role in modulating the biological activity. mdpi.com

Research has identified several mechanisms for their antibacterial action, including increased membrane permeabilization and the inhibition of protein and/or nucleic acid synthesis. nih.govsemanticscholar.org Studies on various armed thiophene derivatives have shown that some are more potent than the standard drug gentamicin (B1671437) against Pseudomonas aeruginosa. mdpi.com

| Compound Class/Derivative | Target Organism(s) | Key Research Findings | Reference |

|---|---|---|---|

| Fluorobithiophene Derivative (MA-1156) | Staphylococcus aureus (S. aureus) | Demonstrated the best Minimum Inhibitory Concentration (MIC) value of 16 µM among tested compounds. | semanticscholar.org |

| Thiophene Derivatives 4 & 8 | Colistin-Resistant A. baumannii & E. coli | Exhibited bactericidal effects, increased membrane permeabilization, and reduced adherence to host cells. MIC50 values ranged from 8 to 32 mg/L. | nih.gov |

| Iminothiophene Derivative 7 | Pseudomonas aeruginosa | Found to be more potent than the standard drug gentamicin. | mdpi.com |

| 5-Nitro-2-thiophenecarbaldehyde Hydrazone (KTU-286) | Pan-susceptible S. aureus | Showed good antibacterial activity with MIC50 of 0.5 µg/mL and MIC90 of 1 µg/mL. | mdpi.com |

Anticancer and Cytotoxic Activity Investigations

The anticancer potential of thiophene and bithiophene derivatives is an area of active research. nih.gov Studies have revealed that these compounds can exhibit cytotoxicity against various cancer cell lines, including leukemia, ovarian, and lung cancer, often through mechanisms involving the induction of apoptosis and cell cycle arrest. nih.gov

Apoptosis Induction Mechanisms

Apoptosis, or programmed cell death, is a critical process for eliminating cancerous cells. Several thiophene and bithiophene derivatives have been shown to trigger this process in cancer cells. For instance, a bithiophene derivative known as Bithienyl Fluorobenzamidine (BFB) was found to induce apoptosis in a mouse model of acute myeloid leukemia (AML). nih.gov This was associated with the suppression of the Akt pathway, a key signaling pathway involved in cell survival. nih.gov

Other thiophene derivatives have been found to induce apoptosis in human colon cancer cells and other cell lines by activating both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.gov Key events in these pathways include the translocation of the pro-apoptotic protein Bax to the mitochondria, the release of cytochrome c, and the subsequent activation of a cascade of enzymes called caspases (e.g., caspase-3, -7, and -9), which execute the process of cell death. nih.gov Some derivatives also induce apoptosis through the generation of reactive oxygen species (ROS), which can cause cellular damage and trigger cell death pathways. mdpi.com

| Compound/Derivative | Cancer Cell Line(s) | Observed Apoptotic Mechanism | Reference |

|---|---|---|---|

| Bithienyl Fluorobenzamidine (BFB) | Acute Myeloid Leukemia (mouse model) | Suppression of the Akt pathway, elevation of Caspase-3. | nih.gov |

| Fisetin (related flavonoid, for mechanism context) | HCT-116 (Human Colon Cancer) | Activation of death receptor and mitochondrial pathways, cleavage of caspases 9, 7, and 3, induction of p53. | nih.gov |

| Chalcone Derivative 1C | A2780 & A2780cis (Ovarian Cancer) | Significant increase in Reactive Oxygen Species (ROS) production. | mdpi.com |

| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives | HepG-2 (Liver), A-549 (Lung) | Showed promising cytotoxic activity with IC50 values as low as 4.37 µM. | nih.gov |

Cell Cycle Regulation Studies